(3S)-3-phenyl-1,4-oxazepane hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3S)-3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 |
InChI Key |
WUVZKFRXPUJCSP-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN[C@H](COC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Mechanistic Investigations of 3s 3 Phenyl 1,4 Oxazepane Hydrochloride Formation
Elucidation of Reaction Pathways in Oxazepane Ring Closure
The formation of the 1,4-oxazepane (B1358080) ring, a seven-membered heterocycle, can be achieved through various synthetic strategies. The specific pathway to (3S)-3-phenyl-1,4-oxazepane hydrochloride often involves the stereocontrolled cyclization of a linear precursor. One of the prominent methods for constructing chiral polysubstituted oxazepanes is through a regio- and stereoselective 7-endo cyclization, specifically via haloetherification.
This pathway typically starts with a chiral amino alcohol derivative containing a suitably positioned alkene. The introduction of a halogen source, such as N-bromosuccinimide (NBS), initiates the reaction. The alkene attacks the electrophilic bromine, leading to the formation of a cyclic bromonium ion intermediate. The intramolecular nucleophilic attack by the hydroxyl group then proceeds in a 7-endo-tet manner to form the 1,4-oxazepane ring. The stereochemistry at the 3-position, bearing the phenyl group, is often established from a chiral starting material, such as a derivative of (S)-phenylglycinol, which guides the stereochemical outcome of the cyclization. Subsequent deprotection and salt formation with hydrochloric acid yield the target compound.
Alternative pathways to the 1,4-oxazepane core include methods based on the ring expansion of smaller heterocycles or condensation reactions. For instance, the reaction of N-substituted amino alcohols with appropriate electrophiles can lead to the formation of the seven-membered ring. However, achieving high stereoselectivity in these cases can be challenging and often requires the use of chiral auxiliaries or catalysts.
Transition State Analysis in Stereoselective Syntheses
The stereochemical outcome of the synthesis of (3S)-3-phenyl-1,4-oxazepane is critically dependent on the transition states of the key bond-forming steps. In the context of the 7-endo haloetherification pathway, computational studies have provided significant insights into the stereoselectivity of the reaction.
Interestingly, for the formation of the chiral bromonium intermediate, computational models suggest that this step may proceed with no transition state. This implies that the stereoselectivity of the subsequent ring closure is primarily governed by the conformational preferences of the substrate. The pre-existing chirality in the molecule, originating from the (S)-phenylglycinol backbone, dictates a favored conformation that minimizes steric interactions. This conformational bias then translates into a facial selectivity for the attack of the hydroxyl group on the bromonium ion, leading to the desired (3S) stereochemistry at the 3-position and defining the relative stereochemistry of the newly formed stereocenters.
In other asymmetric syntheses of related seven-membered heterocycles, such as 1,4-benzoxazepines, transition state models have been proposed for reactions catalyzed by chiral Brønsted acids. For instance, in the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid, the catalyst is believed to activate the oxetane (B1205548) and simultaneously provide a chiral environment that directs the nucleophilic attack to one of the enantiotopic methylene (B1212753) groups. The transition state involves a network of hydrogen bonds between the catalyst, the substrate, and the nucleophile, creating a highly organized assembly that accounts for the observed high enantioselectivity. While not directly studying (3S)-3-phenyl-1,4-oxazepane, these models provide a framework for understanding how chiral catalysts can control stereochemistry in the formation of seven-membered rings.
Role of Intermediates in Reaction Progression (e.g., Chiral Bromonium Intermediate, Allene (B1206475) Intermediate)
The progression of the reaction towards (3S)-3-phenyl-1,4-oxazepane is mediated by key reactive intermediates. As discussed, the chiral bromonium intermediate is central to the haloetherification pathway. The formation of this three-membered ring containing a positively charged bromine atom is the initial step that activates the alkene for intramolecular nucleophilic attack. The structure and stability of this intermediate are crucial for the regioselectivity of the subsequent ring closure. The asymmetry of the chiral bromonium intermediate, influenced by the existing stereocenter, directs the hydroxyl group to attack the more electrophilic carbon atom, leading to the preferential formation of the seven-membered ring over a potentially competing six-membered ring (exo cyclization).
While the involvement of an allene intermediate has been reported in the synthesis of some seven-membered heterocycles, such as the rhodium-catalyzed ene-allene carbocyclization to form oxepines, its role in the direct synthesis of 1,4-oxazepanes is less common. In such reactions, an allene moiety would be part of the acyclic precursor. A transition metal catalyst would then coordinate to the allene and the ene, facilitating a cyclization/isomerization cascade to form the heterocyclic ring. However, for the synthesis of (3S)-3-phenyl-1,4-oxazepane, pathways involving chiral bromonium intermediates are more established.
Kinetic Studies of this compound Formation
Detailed kinetic studies specifically on the formation of this compound are not extensively reported in the literature. However, general principles of reaction kinetics can be applied to understand the factors influencing the reaction rate.
For the 7-endo haloetherification reaction, the rate of formation of the product would be dependent on several factors:
Concentration of reactants: The rate is expected to be dependent on the concentrations of the amino alcohol substrate and the halogenating agent.
Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate, although it could also potentially lead to the formation of side products or impact stereoselectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the charged intermediates, such as the bromonium ion, and the transition states, thereby affecting the reaction rate.
Nature of the halogenating agent: The electrophilicity of the halogen source can impact the rate of the initial attack by the alkene.
Kinetic resolution processes, where one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst or reagent, could also be a viable, though less common, approach to (3S)-3-phenyl-1,4-oxazepane. In such a scenario, the relative rates of reaction for the two enantiomers would determine the enantiomeric excess of the product.
Catalyst-Substrate Interactions in Asymmetric Synthesis
In the asymmetric synthesis of chiral 1,4-oxazepanes and related structures, the interaction between the catalyst and the substrate is paramount for achieving high enantioselectivity. While specific studies on (3S)-3-phenyl-1,4-oxazepane are scarce, research on analogous systems provides valuable insights.
Chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of 1,4-benzoxazepines. The catalyst's acidic proton activates the substrate, while the chiral backbone creates a defined pocket that orients the substrate for a stereoselective reaction. The interaction is typically governed by a combination of hydrogen bonding and steric repulsion.
The following table summarizes the effect of different chiral phosphoric acid catalysts on the enantioselectivity of a model reaction for the synthesis of a chiral 1,4-benzoxazepine (B8686809), illustrating the importance of the catalyst structure.
| Catalyst (Abbreviation) | R Group on Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CPA-1 | H | Low | Racemic |
| (R)-CPA-2 | Phenyl | Good | Moderate |
| (R)-CPA-3 | 3,5-(CF₃)₂C₆H₃ | - | Decreased |
| (R)-CPA-5 | 1-Naphthyl | 85 | 81 |
| (R)-CPA-8 | SPINOL backbone | - | 92 |
Data is illustrative and based on findings for the synthesis of 1,4-benzoxazepines.
The data indicates that subtle changes in the catalyst structure, such as the steric bulk and electronic properties of the substituents on the BINOL or SPINOL backbone, can have a profound impact on both the yield and the enantioselectivity of the reaction. These findings underscore the importance of a well-defined catalyst-substrate complex where the catalyst can effectively discriminate between the two prochiral faces of the substrate or the two enantiotopic groups. These principles of catalyst design and substrate interaction are directly applicable to the development of catalytic asymmetric syntheses of (3S)-3-phenyl-1,4-oxazepane.
Computational Chemistry and Theoretical Studies of 3s 3 Phenyl 1,4 Oxazepane Hydrochloride
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of (3S)-3-phenyl-1,4-oxazepane hydrochloride. These methods solve the Schrödinger equation for the molecule, providing insights into electron distribution, molecular orbital energies, and electrostatic potential. By mapping the electron density, QM can identify regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting its reactivity. For instance, the nitrogen and oxygen atoms in the oxazepane ring are expected to be nucleophilic centers, while the phenyl ring can participate in various aromatic interactions. These calculations form the basis for more advanced computational analyses.
Density Functional Theory (DFT) Applications in Oxazepane Research
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. nih.govresearchgate.net DFT is applied to optimize the molecule's geometry, calculate its vibrational frequencies, and determine its electronic properties. mdpi.com In the context of oxazepane research, DFT has been used to study the electronic properties of novel benzimidazole (B57391) fused-1,4-oxazepines and to analyze various oxazepine and diazepine (B8756704) derivatives. nih.govmdpi.com
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. bohrium.comnih.govrsc.org This is particularly valuable for complex stereoisomers where experimental assignment can be challenging. nrel.gov For a chiral molecule like (3S)-3-phenyl-1,4-oxazepane, DFT can also be used to simulate its Circular Dichroism (CD) spectrum. nih.gov The calculated CD spectrum, which is highly sensitive to the molecule's three-dimensional structure, can be compared with experimental data to confirm the absolute configuration of the stereocenter. nih.gov
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comxisdxjxsu.asia The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net For (3S)-3-phenyl-1,4-oxazepane, analysis of the HOMO and LUMO would likely show the HOMO localized on the electron-rich heteroatoms and the phenyl ring, while the LUMO may be distributed across the molecule, indicating potential sites for nucleophilic attack. This analysis helps in understanding reaction mechanisms and predicting how the molecule will interact with other reagents. researchgate.netmdpi.comresearchgate.net
| Parameter | Significance in Reactivity Analysis |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | Represents chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes
The seven-membered 1,4-oxazepane (B1358080) ring is flexible and can adopt multiple low-energy conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound. mdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in solution) and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and biological activity, as different conformers may interact differently with biological targets. nih.govnih.gov
Computational Modeling of Synthetic Reaction Pathways and Selectivity
Computational modeling can be used to investigate the mechanisms of synthetic reactions used to produce 1,4-oxazepane derivatives. mit.edursc.org By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathway and understand the factors that control stereoselectivity and regioselectivity. nih.govrsc.org For the synthesis of the (3S)-enantiomer specifically, computational models can help in designing chiral catalysts or auxiliaries that favor the formation of the desired product. This predictive capability can significantly reduce the amount of experimental work needed to optimize a synthetic route. mit.edu
Derivatization and Chemical Transformations of the 3s 3 Phenyl 1,4 Oxazepane Hydrochloride Core
Regioselective Functionalization of the Oxazepane Ring System
The 1,4-oxazepane (B1358080) ring possesses two primary sites for functionalization: the secondary amine nitrogen (N4) and the carbon atoms of the heterocyclic ring. Regioselective reactions are crucial for controlling the outcome of derivatization.
N4-Functionalization: The secondary amine in the oxazepane ring is a nucleophilic center and is the most common site for functionalization. N-alkylation and N-acylation reactions are typically high-yielding. The regioselectivity of N-alkylation is often influenced by the reaction conditions, including the base and solvent employed. For instance, in related heterocyclic systems like indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide a high degree of N-1 regioselectivity for alkylation. beilstein-journals.org Similar principles can be applied to the N4 position of the oxazepane, where the nitrogen's lone pair is readily available for nucleophilic attack on an electrophile.
Common N-alkylation strategies include reactions with alkyl halides, tosylates, or reductive amination with aldehydes and ketones. nih.gov These modifications are fundamental in tuning the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for its behavior in biological systems.
C-Functionalization: Introducing substituents onto the carbon backbone of the oxazepane ring is more challenging but offers a pathway to more complex analogs. nih.gov Methods for C-H functionalization have been developed for related saturated heterocycles like 1,3-oxazinanes. nih.gov These strategies often involve a directed lithiation followed by transmetalation and a cross-coupling reaction, allowing for the introduction of aryl or alkyl groups at specific positions. nih.gov The regioselectivity in such reactions is controlled by the directing group and the ligands used in the catalytic system. nih.gov While specific examples for (3S)-3-phenyl-1,4-oxazepane are not extensively detailed in the literature, these established methods for similar N-heterocycles provide a roadmap for potential C-functionalization strategies.
Table 1: Potential Regioselective Functionalization Reactions
| Position | Reaction Type | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| N4 | N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Introduction of an alkyl group at the N4 position. |
| N4 | N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Formation of an amide at the N4 position. |
| N4 | Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃) | Introduction of a substituted alkyl group at the N4 position. |
| C-H positions | Directed Lithiation / Cross-Coupling | Directing group, Organolithium reagent, Metal catalyst (e.g., Pd) | Introduction of aryl or other groups at specific carbon atoms. nih.gov |
Modifications at the Phenyl Substituent and Their Stereochemical Implications
The phenyl ring at the C3 position is another key site for modification. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring, provided the oxazepane core is stable to the reaction conditions.
Substituents on the phenyl ring can significantly influence the molecule's electronic properties and steric profile. For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction with biological targets. nih.gov In the synthesis of related benzo-1,4-oxazepin-5-ones, various substituted phenyl groups have been incorporated, demonstrating the feasibility of such modifications. nih.gov
Ring Transformations and Skeletal Rearrangements Involving the Oxazepane Core
The seven-membered 1,4-oxazepane ring can potentially undergo ring transformation reactions, such as ring expansion or contraction, to yield different heterocyclic systems. These rearrangements are valuable for generating skeletal diversity from a common precursor.
Ring Expansion: Synthetic strategies exist for expanding smaller rings into the oxazepane system. For example, a reaction involving a 4-benzyl-3-chloromethylmorpholine with phenoxide anions led to a ring expansion to form 4-benzyl-6-phenoxy-1,4-oxazepanes through neighboring group participation involving an aziridinium (B1262131) cation intermediate. rsc.org Similar principles could theoretically be applied to induce further expansion of the oxazepane ring, for example, to an eight-membered ring system, although this is less common. Photochemical dearomative ring expansion of nitroarenes has also been reported as a method to synthesize seven-membered azepanes. nih.gov
Ring Contraction: Ring contraction reactions typically involve the rearrangement of a cyclic compound to form a smaller ring. etsu.edursc.org These reactions can be induced under various conditions, including acidic, basic, or photochemical methods. etsu.edu For the oxazepane core, a potential pathway for ring contraction could involve a Wagner-Meerwein type rearrangement initiated by the formation of a carbocation within the ring, leading to a more stable, smaller ring system like a substituted morpholine (B109124) or piperidine. etsu.edu Such transformations can provide access to different, often highly functionalized, heterocyclic scaffolds that may not be easily accessible through direct synthesis.
Application of (3S)-3-phenyl-1,4-oxazepane as a Chiral Building Block in Complex Molecule Synthesis
Chiral 1,4-oxazepanes are recognized as important scaffolds in compounds with potential pharmacological relevance. nih.gov The (3S)-3-phenyl-1,4-oxazepane moiety, with its defined stereochemistry, serves as an excellent chiral building block for the asymmetric synthesis of more complex molecules. nih.govsigmaaldrich.com
Its utility stems from the ability to use the pre-existing stereocenter to direct the formation of new stereocenters or to serve as a rigid scaffold to orient functional groups in a specific spatial arrangement. researchgate.net Synthetic strategies have been developed to access chiral 1,4-oxazepanes decorated with functional groups that are amenable to further diversification. nih.gov For example, chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, providing a handle for further chemical elaboration. nih.govrsc.org
The oxazepane scaffold has been incorporated into molecules designed as inhibitors for various biological targets. For instance, scaffold hopping from a 1,4-oxazepane ring was used in the discovery of EP300/CBP histone acetyltransferase inhibitors. researchgate.net The defined stereochemistry of the (3S)-3-phenyl derivative is crucial in these applications, as biological systems are often highly sensitive to the stereoisomerism of interacting molecules. mdpi.com
Stability and Reactivity of the Hydrochloride Salt Form
(3S)-3-phenyl-1,4-oxazepane is often supplied and handled as its hydrochloride (HCl) salt. This salt form offers several advantages in terms of stability and handling.
Stability: As a salt, the compound is typically a stable, crystalline solid with a higher melting point and lower volatility compared to the corresponding free base. This makes it easier to store and handle, often under standard laboratory conditions such as in a dry, dark place at room temperature or under refrigeration. bldpharm.comchemicalbook.com The hydrochloride salt protects the amine from oxidative degradation and reaction with atmospheric carbon dioxide.
Reactivity: The presence of the hydrochloride salt significantly alters the reactivity of the oxazepane nitrogen. In the salt form, the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) ion. This protonation effectively quenches the nucleophilicity of the nitrogen. Therefore, for reactions that require a nucleophilic N4-amine, such as N-alkylation or N-acylation, the free base must be generated first. This is typically achieved by treating the hydrochloride salt with a suitable base (e.g., sodium bicarbonate, triethylamine) to deprotonate the ammonium ion and liberate the free secondary amine. The choice of base depends on the specific reaction conditions and the stability of other functional groups in the molecule.
Future Directions and Emerging Research Avenues for 3s 3 Phenyl 1,4 Oxazepane Hydrochloride
Exploration of Novel Catalytic Systems for Oxazepane Synthesis
The development of efficient and highly selective catalytic systems is paramount for the synthesis of complex chiral molecules like (3S)-3-phenyl-1,4-oxazepane. Future research is moving beyond traditional methods to explore innovative catalytic strategies that offer improved yields, enantioselectivity, and sustainability.
One promising area is the use of dual catalytic systems . For instance, a combination of a chiral N-heterocyclic carbene (NHC), a chiral Iridium complex, and an achiral urea (B33335) has been successfully used to create optically pure 1,4-benzoxazepinones through a formal [4 + 3] annulation. nih.gov This approach, which combines multiple catalysts to activate different parts of the reacting molecules simultaneously, could be adapted for the asymmetric synthesis of substituted 1,4-oxazepanes, potentially offering new routes with high stereocontrol. nih.gov
Biocatalysis represents a particularly green and highly selective avenue. The use of engineered enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), is rapidly growing in pharmaceutical synthesis for the creation of chiral amines. nih.gov These enzymes operate under mild conditions and can offer unparalleled enantioselectivity. Developing a biocatalytic route, perhaps involving a key reductive amination or cyclization step, could provide a direct and efficient pathway to (3S)-3-phenyl-1,4-oxazepane. One successful application involved scaling up a process using an engineered reductive aminase to produce a 230 kg batch of a chiral intermediate with greater than 99.5% purity. nih.gov
| Catalytic System | Key Features | Potential Advantages for Oxazepane Synthesis | Reference |
|---|---|---|---|
| Dual Catalysis (e.g., NHC/Iridium) | Combines multiple catalysts to enable new reaction pathways. | High enantioselectivity and potential for novel ring-forming strategies. | nih.gov |
| Dual-Atom Heterogeneous Catalysts | Sustainable, recyclable, and highly efficient with low metal contamination risk. | Greener synthesis, lower cost, and simplified purification. | rsc.org |
| Biocatalysis (Engineered Enzymes) | Extremely high stereoselectivity and operates under mild, aqueous conditions. | Direct synthesis of the (3S)-enantiomer, reducing the need for chiral resolution. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with continuous flow chemistry and automated platforms is set to revolutionize the production of pharmaceutical compounds. These technologies offer precise control over reaction parameters, leading to higher yields, improved safety, and faster optimization. researchgate.net
For oxazepane synthesis, photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been successfully demonstrated under continuous flow conditions to produce substituted oxazepanes. numberanalytics.com This method highlights the potential of flow chemistry to enable reactions that may be difficult to control in traditional batch setups. The key advantages of applying automated flow platforms to the synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride include the ability to safely handle hazardous reagents, minimize waste generation, and rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, reagent stoichiometry) to find the optimal process. researchgate.netnih.gov
Automated systems can link synthesis directly to real-time analytics, such as LC/MS, allowing for rapid feedback and optimization using statistical algorithms. nih.gov This data-driven approach accelerates process development significantly. chiralpedia.com Furthermore, the use of solid-supported reagents or catalysts in flow reactors simplifies purification, as unreacted reagents and byproducts can be removed by simple filtration, making the process more efficient and scalable. nih.gov
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous intermediates. | researchgate.net |
| Rapid Optimization | Automated platforms can quickly vary parameters like temperature, flow rate, and stoichiometry to find optimal conditions. | nih.gov |
| Improved Yield & Purity | Precise control over mixing and heat transfer leads to fewer side products and higher product quality. | researchgate.net |
| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of redeveloping batch processes. | numberanalytics.com |
| Integrated Purification | Use of solid-supported reagents and scavengers simplifies the purification process, often eliminating traditional chromatography. | nih.gov |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The seven-membered 1,4-oxazepane (B1358080) ring is conformationally flexible, and understanding its dynamic behavior is crucial for predicting its biological activity and reactivity. Advanced spectroscopic techniques offer powerful tools to probe these dynamic processes.
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is a key technique for studying conformational dynamics. numberanalytics.com By recording NMR spectra at different temperatures, researchers can observe changes that correspond to the interconversion of different ring conformations. oxinst.com At low temperatures, this rotation can be slowed, allowing individual conformers to be observed, while at higher temperatures, the signals may coalesce into an average. Analyzing these changes allows for the calculation of thermodynamic barriers for conformational changes, providing critical insight into the flexibility of the oxazepane ring. oxinst.comst-andrews.ac.uk
Chiroptical spectroscopy , which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for characterizing chiral molecules. nih.gov These methods are highly sensitive to the three-dimensional structure and absolute configuration of a molecule. nih.gov For (3S)-3-phenyl-1,4-oxazepane, ECD and VCD can provide a unique fingerprint of its specific stereochemistry and predominant conformation in solution. These experimental spectra can be compared with quantum chemical predictions to confirm the absolute configuration and understand how the molecule interacts with its environment. nih.gov
For a definitive gas-phase structural analysis, broadband rotational (microwave) spectroscopy is an exceptionally powerful tool. It can distinguish between multiple different conformers of a molecule, as each one produces a distinct rotational spectral pattern based on its mass distribution. mdpi.com This technique has been used to identify as many as seven different conformations for a 12-membered ring, demonstrating its utility for analyzing flexible cyclic systems. mdpi.com Applying this to the oxazepane core could provide unparalleled detail about its intrinsic conformational landscape, free from solvent effects.
Theoretical Advancements in Predicting Oxazepane Reactivity and Conformation
Computational chemistry provides indispensable tools for understanding and predicting the behavior of complex molecules. For seven-membered heterocycles like oxazepane, theoretical methods are crucial for navigating their complex potential energy surfaces.
High-level quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been used to investigate the structural reactivity and stability of related heterocycles like oxepane (B1206615) and azepane. numberanalytics.comoxinst.com These studies have shown that seven-membered rings typically prefer a twist-chair conformation as their most stable form, with the chair conformation often representing a transition state. numberanalytics.com Such calculations can predict key geometric parameters, dipole moments, and intramolecular interactions that govern the ring's behavior. numberanalytics.com By applying these methods to (3S)-3-phenyl-1,4-oxazepane, researchers can build a detailed model of its conformational preferences and how the phenyl substituent influences the ring's shape and energy.
Furthermore, computational models are vital for understanding reaction mechanisms. Combined computational and experimental studies on the synthesis of chiral oxazepanes have been used to confirm the role of specific intermediates and explain the origins of stereoselectivity. nih.gov For example, computations can show how the conformation of a substrate primarily controls the stereochemical outcome of a reaction. nih.gov As computational protocols become more sophisticated, such as the development of benchmarked conformational analysis procedures, their predictive power for reaction outcomes and enantioselectivity will continue to improve. nih.gov This allows for the rational design of experiments and catalysts, saving significant time and resources in the laboratory.
| Property | Theoretical Finding/Prediction | Relevance to (3S)-3-phenyl-1,4-oxazepane | Reference |
|---|---|---|---|
| Stable Conformation | The twist-chair conformation is generally the most stable. | Provides a starting point for understanding the compound's 3D structure and biological interactions. | numberanalytics.com |
| Transition State | The chair conformation is often associated with the transition state between conformers. | Helps in calculating the energy barriers for conformational changes. | numberanalytics.com |
| Reactivity | DFT can calculate electrostatic potential and orbital energies to predict reactive sites. | Guides the design of new synthetic reactions and derivatizations. | numberanalytics.com |
| Stereoselectivity | Computations can model transition states to predict the stereochemical outcome of reactions. | Enables the rational design of catalysts and conditions for enantioselective synthesis. | nih.gov |
Potential as a Chiral Scaffold for Non-Traditional Chemical Applications
While the primary focus for scaffolds like (3S)-3-phenyl-1,4-oxazepane has been in medicinal chemistry, its inherent chirality and defined three-dimensional structure make it an attractive candidate for applications in materials science and as an analytical probe. numberanalytics.com
In materials science , chirality is a key property for designing advanced materials with unique optical and electronic properties. chiralpedia.com Chiral molecules can self-assemble into higher-order structures that interact with light in specific ways. For example, the (3S)-3-phenyl-1,4-oxazepane scaffold could be incorporated as a monomer into chiral polymers . Such polymers could find use in enantioselective separations (e.g., as the stationary phase in chromatography columns) or in optics for creating materials that manipulate circularly polarized light, which is important for advanced display technologies. chiralpedia.commdpi.com
The oxazepane scaffold could also be functionalized to act as a chiral ligand in asymmetric catalysis. numberanalytics.com By coordinating to a metal center, the chiral environment created by the oxazepane ring could be used to control the stereochemical outcome of a wide range of chemical reactions, moving its application from a final product to a tool for creating other chiral molecules. numberanalytics.com
Finally, there is potential for developing analytical probes or sensors . By attaching a fluorescent or colorimetric reporter group to the oxazepane scaffold, it could be used as a chiral sensor to detect and quantify other chiral molecules through specific binding interactions. Chiral metal-organic frameworks (MOFs) have already demonstrated the ability to act as electronic sensors for detecting different enantiomers. mdpi.com A well-defined chiral molecule like (3S)-3-phenyl-1,4-oxazepane could serve as a fundamental building block for similar advanced analytical systems.
Q & A
Q. Example Table: Comparative Synthesis of Oxazepane Derivatives
| Compound | Starting Materials | Conditions (Temp, Catalyst) | Yield |
|---|---|---|---|
| 7-Cyclopropyl-1,4-oxazepane HCl | Cyclopropylamine + epoxide | 70°C, K₂CO₃ | 75% |
| (S)-3-Allyl-1,4-oxazepane HCl | Allylamine + glycidol | 65°C, NaHCO₃ | 68% |
How can enantiomeric purity of the (3S)-configuration be ensured during synthesis?
Q. Advanced Stereochemical Control :
- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) to isolate the (S)-enantiomer during salt formation .
- Asymmetric Catalysis : Employ palladium-based chiral catalysts in cyclization steps to favor the desired stereoisomer.
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® IC column) or circular dichroism (CD) spectroscopy .
What analytical techniques are critical for characterizing this compound?
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., phenyl proton signals at δ 7.2–7.4 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₁H₁₄ClNO: 228.0794).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Q. Methodological Approach :
Assay Cross-Validation : Replicate in vitro assays (e.g., enzyme inhibition) with orthogonal methods (e.g., SPR vs. fluorescence polarization).
Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability in vivo .
Metabolite Screening : Identify active metabolites that may contribute to in vivo effects .
Statistical Analysis : Apply Bland-Altman plots to evaluate systematic biases .
What strategies optimize substitution reactions at the oxazepane nitrogen for derivative synthesis?
Q. Advanced Reaction Design :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature Gradients : Perform reactions under reflux (100–120°C) for faster kinetics.
- Catalytic Systems : Utilize CuI/ligand systems for Ullmann-type couplings with aryl halides.
- DOE (Design of Experiments) : Apply factorial design to optimize variables (e.g., molar ratios, time) .
How is the compound’s stability evaluated under physiological conditions?
Q. Degradation Studies :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for 48 hours.
- Oxidative Stress : Expose to H₂O₂ (3% v/v) and assess degradation products .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. Example Stability Data :
| Condition | Time (h) | Degradation (%) |
|---|---|---|
| pH 7.4, 37°C | 24 | <5% |
| 3% H₂O₂, 25°C | 6 | 15% |
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Modeling :
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A).
- QSAR Models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to activity .
- MD Simulations : Run 100-ns trajectories to assess binding stability in lipid bilayers .
How are pharmacokinetic properties (e.g., half-life) determined in preclinical studies?
Q. Methodology :
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Liver microsome incubation with LC-MS metabolite identification.
- In Vivo PK : Administer IV/PO doses to rodents; collect plasma samples for AUC calculations .
What quality control criteria ensure batch-to-batch consistency?
Q. Key Parameters :
- Purity : ≥98% by HPLC.
- Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for DMSO).
- Chiral Purity : ≥99% ee via chiral HPLC .
How can researchers address low yields in large-scale synthesis?
Q. Process Chemistry Solutions :
- Flow Chemistry : Continuous flow reactors to improve heat/mass transfer.
- Catalyst Recycling : Immobilize catalysts on silica supports for reuse.
- Design of Experiments (DOE) : Identify critical factors (e.g., stoichiometry, mixing speed) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
